N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming complex heterocyclic compounds containing multiple functional groups. The compound's systematic name reflects its hierarchical structural organization, beginning with the central thiazole ring system as the primary heterocyclic component. The thiazole nucleus, designated as 1,3-thiazole, serves as the foundational structural element to which various substituents are attached through specific positional relationships.
The naming convention systematically identifies the 4-methoxyphenyl group attached to the amino nitrogen at position 2 of the thiazole ring. This substitution pattern creates a 2-[(4-methoxyphenyl)amino]-1,3-thiazol arrangement, which subsequently connects to a phenyl ring at position 4 of the thiazole core. The terminal acetamide functionality, represented as N-acetyl group, completes the systematic designation.
The compound's classification within chemical taxonomy places it among thiazole derivatives, specifically within the subclass of aminothiazoles due to the presence of amino functionality directly attached to the thiazole ring system. This classification system recognizes the compound as a member of heterocyclic acetamide derivatives, combining elements of both thiazole chemistry and amide functionality in a single molecular framework.
Molecular Formula and Weight Analysis
The molecular formula C₁₈H₁₇N₃O₂S accurately represents the atomic composition of this compound, indicating the presence of eighteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. This elemental composition reflects the compound's complex architecture, incorporating multiple aromatic systems and heteroatoms that contribute to its overall molecular characteristics.
The molecular weight calculations consistently report values of 339.41 grams per mole across multiple sources, with slight variations appearing as 339.4115 grams per mole in certain databases, reflecting different rounding conventions in molecular weight determination. These measurements align with theoretical calculations based on standard atomic weights and confirm the compound's substantial molecular mass relative to simpler organic compounds.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₂S | |
| Molecular Weight | 339.41 g/mol | |
| Molecular Weight (Precise) | 339.4115 g/mol | |
| Chemical Abstracts Service Number | 338986-99-5 | |
| MDL Number | MFCD00737257 |
The Simplified Molecular Input Line Entry System representation "CC(NC1=CC=C(C2=CSC(NC3=CC=C(OC)C=C3)=N2)C=C1)=O" provides a linear notation that encodes the complete structural information of the molecule. An alternative Simplified Molecular Input Line Entry System format "COc1ccc(cc1)Nc1scc(n1)c1ccc(cc1)NC(=O)C" offers equivalent structural information using different notation conventions.
Isomeric Variations and Substituent Configurations
The structural analysis of this compound reveals potential for various isomeric forms and related compounds with alternative substituent arrangements. The compound's architecture permits positional isomerism through different attachment points of the aromatic substituents to the central thiazole ring, creating structurally related molecules with distinct chemical properties.
Examination of related thiazole derivatives demonstrates the significance of substituent positioning in determining molecular characteristics. The compound 2-amino-4-(4-methoxyphenyl)thiazole, bearing the Chemical Abstracts Service number 2104-04-3, represents a simplified analog lacking the phenylacetamide component while maintaining the 4-methoxyphenyl substitution at position 4 of the thiazole ring. This structural relationship illustrates how systematic modification of substituent patterns creates families of related compounds with progressively increasing complexity.
The isomeric compound N-(4-(2-amino-1,3-thiazol-4-yl)phenyl)acetamide, identified by Chemical Abstracts Service number 21674-96-4, demonstrates an alternative substitution pattern where the amino group directly attaches to the thiazole ring rather than being part of an extended 4-methoxyphenylamino substituent. This positional variation significantly alters the compound's electronic distribution and potential chemical reactivity patterns.
| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Relationship |
|---|---|---|---|
| This compound | 338986-99-5 | C₁₈H₁₇N₃O₂S | Parent compound |
| 2-amino-4-(4-methoxyphenyl)thiazole | 2104-04-3 | C₁₀H₁₀N₂OS | Simplified analog |
| N-(4-(2-amino-1,3-thiazol-4-yl)phenyl)acetamide | 21674-96-4 | C₁₁H₁₁N₃OS | Positional isomer |
| 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol | Not specified | C₁₆H₁₄N₂O₂S | Hydroxyl analog |
Further structural variations include compounds where the acetamide functionality is replaced with alternative functional groups while maintaining the core thiazole-phenyl architecture. The compound 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol exemplifies this pattern, substituting a hydroxyl group for the acetamide moiety while preserving the essential thiazole ring system and methoxyphenyl substitution. These structural relationships demonstrate the systematic exploration of chemical space around the central thiazole framework, enabling researchers to investigate structure-activity relationships and optimize molecular properties for specific applications.
Properties
IUPAC Name |
N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(22)19-14-5-3-13(4-6-14)17-11-24-18(21-17)20-15-7-9-16(23-2)10-8-15/h3-11H,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSYKAYVGIFPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide typically involves the reaction of 4-methoxyaniline with 2-bromo-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various electrophiles or nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and enzymes, potentially disrupting their normal function and leading to therapeutic outcomes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-(4-{2-[(4-Methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
- CAS No.: 338986-99-5
- Molecular Formula : C₁₈H₁₇N₃O₂S
- Molecular Weight : 339.41 g/mol
- Structure: Comprises a 1,3-thiazole core substituted at position 4 with a phenylacetamide group and at position 2 with a 4-methoxyphenylamino moiety .
Key Features :
- The acetamide-linked phenyl ring contributes to hydrophobicity and hydrogen-bonding capacity.
Structural Analogs
The following compounds share the thiazole-acetamide scaffold but differ in substituents, leading to variations in biological activity and physicochemical properties:
Pharmacological and Functional Insights
A. Receptor Selectivity
- Target Compound : The 4-methoxyphenyl group may favor interactions with hydrophobic pockets in β-adrenergic receptors, though its selectivity for β3 vs. β1/β2 subtypes is unconfirmed.
- Mirabegron: Demonstrated >100-fold selectivity for β3 over β1/β2 receptors due to its (2R)-2-hydroxy-2-phenylethylamino substituent .
B. Metabolic Stability
- The methoxy group in the target compound could slow oxidative metabolism compared to unsubstituted analogs (e.g., N-[4-(2-amino-thiazol-4-yl)phenyl]acetamide) .
- Fluorinated analogs (e.g., 3-fluoro substitution in ) may resist CYP450-mediated degradation but increase hepatotoxicity risks.
Physicochemical Properties
Biological Activity
N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This article will explore its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings.
Overview of the Compound
This compound is characterized by a unique thiazole ring structure that contributes to its biological properties. The compound primarily acts as an acetylcholinesterase (AChE) inhibitor, impacting cholinergic signaling pathways in the nervous system. This inhibition results in increased levels of acetylcholine at synaptic clefts, which can enhance neurotransmission and influence various physiological responses.
Target Enzyme: Acetylcholinesterase (AChE)
The primary mode of action for this compound involves the inhibition of AChE. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which is crucial for cognitive functions and muscle control. This mechanism has implications for conditions such as Alzheimer's disease and myasthenia gravis.
Biochemical Pathways Affected
The inhibition of AChE leads to alterations in several biochemical pathways:
- Increased Acetylcholine Levels : Enhanced cholinergic signaling can improve cognitive functions.
- Inflammatory Response Modulation : The compound has been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory IL-10.
Biological Activities
This compound exhibits a range of biological activities:
1. Antitumor Activity
Research indicates that compounds with thiazole rings often exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. Studies suggest that it may outperform standard antibiotics in certain assays, demonstrating potential for development as an alternative antimicrobial agent .
3. Mucoprotective Effects
In animal models, this compound has exhibited mucoprotective effects in methotrexate-induced intestinal mucositis. It was observed to mitigate weight loss and improve survival rates in treated mice, indicating a protective role against gastrointestinal toxicity.
Research Findings and Case Studies
Q & A
Q. What are the recommended synthetic routes for N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide, and what critical reaction conditions optimize yield and purity?
The compound is synthesized via multi-step reactions, typically involving:
- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .
- Acetamide coupling : Amidation using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) . Critical conditions include temperature control (60–80°C for thiourea condensation), solvent selection (polar aprotic solvents for amidation), and purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and acetamide formation (e.g., carbonyl peak at ~168–170 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 352.12 for [M+H]⁺) .
Q. What are the key solubility and stability considerations for this compound in different solvents, and how do they impact experimental design?
- Solubility : Moderately soluble in DMSO (>10 mg/mL) and DMF, but limited in aqueous buffers. Pre-dissolution in DMSO is recommended for biological assays .
- Stability : Stable at –20°C in anhydrous conditions but degrades in acidic/alkaline environments. Use freshly prepared solutions for kinetic studies .
Q. What in vitro assays are recommended for preliminary evaluation of anticancer activity, and what are their methodological limitations?
- MTT assay : Measures mitochondrial activity in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values calculated via nonlinear regression. Limitations include false positives from compound toxicity .
- Colony formation assay : Quantifies long-term proliferative inhibition but requires extended incubation (7–14 days) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies) for this compound?
Contradictions may arise from:
- Cell line variability : Genetic differences in drug metabolism (e.g., CYP450 expression in HepG2 vs. HeLa) .
- Assay conditions : Serum-free vs. serum-containing media alter compound bioavailability. Standardize protocols using CLSI guidelines .
- Statistical rigor : Use replicates (n ≥ 3) and report confidence intervals for IC₅₀ values .
Q. What computational modeling approaches are suitable for predicting the binding affinity and mechanism of action against therapeutic targets?
- Molecular docking (AutoDock Vina) : Predicts interactions with kinases (e.g., EGFR) or tubulin, guided by the thiazole-acetamide core’s electron-rich regions .
- Molecular dynamics (GROMACS) : Simulates ligand-protein stability over 100 ns to validate binding poses .
Q. How does the presence of the 4-methoxyphenylamino group influence the compound’s pharmacokinetic properties and metabolic stability?
- Metabolic stability : The methoxy group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life (t₁/₂ > 6 hours in hepatic microsomes) .
- Permeability : LogP ~2.5 enhances blood-brain barrier penetration, validated via PAMPA assays .
Q. What strategies can be employed to elucidate the structure-activity relationship (SAR) of this compound’s thiazole-acetamide core?
- Substituent variation : Replace 4-methoxyphenyl with halogenated or nitro groups to assess potency shifts .
- Bioisosteric replacement : Swap thiazole with oxazole or pyridine and compare IC₅₀ values in kinase inhibition assays .
Q. How to design controlled experiments to distinguish between direct target engagement and off-pathway effects in observed biological activities?
- Kinase profiling panels : Test against a 50-kinase panel to identify primary targets (e.g., Aurora kinase A) .
- CRISPR knockouts : Use EGFR-KO cell lines to confirm on-target apoptosis induction .
Q. What proteomic or genomic approaches are appropriate for mapping the compound’s multi-target effects in complex biological systems?
- RNA-seq : Identifies differentially expressed genes (e.g., BCL2, CASP3) post-treatment .
- Phosphoproteomics (LC-MS/MS) : Quantifies kinase signaling pathway modulation (e.g., MAPK/ERK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
